Product packaging for Benzimidazo[6,7,1-def][1,6]naphthyridine(Cat. No.:CAS No. 601519-00-0)

Benzimidazo[6,7,1-def][1,6]naphthyridine

Cat. No.: B12579956
CAS No.: 601519-00-0
M. Wt: 193.20 g/mol
InChI Key: NTDOGJIVHYSUMO-UHFFFAOYSA-N
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Description

Benzimidazo[6,7,1-def][1,6]naphthyridine is a complex, nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This pentacyclic framework is structurally related to benzannulated benzimidazoles, a class of compounds known for their notable antiproliferative activity against various human cancer cell lines . The planar, chromophoric structure of such fused benzimidazole derivatives allows them to interact with biomolecules, and they have been investigated for their potential to intercalate into double-stranded DNA and RNA , which can disrupt critical cellular processes and is a valuable mechanism for studying nucleic acids . Furthermore, the 1,6-naphthyridine core is a recognized pharmacophore in drug discovery, with derivatives being explored as therapeutic agents . This compound is presented as a high-purity chemical tool for researchers to investigate its specific properties and applications, including but not limited to, oncology research, nucleic acid binding studies, and the development of new pharmaceutical agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7N3 B12579956 Benzimidazo[6,7,1-def][1,6]naphthyridine CAS No. 601519-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

601519-00-0

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

1,5,12-triazatetracyclo[6.5.2.04,15.011,14]pentadeca-2,4,6,8(15),9,11(14),12-heptaene

InChI

InChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H

InChI Key

NTDOGJIVHYSUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=CN=C4C=CN3C=N2

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure and offers deep insights into the solid-state arrangement of molecules, which is crucial for understanding material properties.

The crystal structures of several benzo[b][1,6]naphthyridine (B3188952) derivatives have been resolved, providing a clear picture of the core geometry. The structure of 1,3-diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine was the first reported example containing the 3,4-dihydrobenzo[b] mdpi.comnsf.govnaphthyridine fragment. nih.gov It crystallizes in the monoclinic system in the P21/c space group. nih.gov

Another derivative, 2-benzyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthridine (5a), has also been characterized by single-crystal X-ray analysis, with its data deposited in the Cambridge Crystallographic Data Centre (CCDC 2224256). mdpi.com These structural analyses confirm the fused heterocyclic framework and reveal key geometric parameters. For instance, in the dihydro-derivative, the C=N double bond is notably bent out of the plane of the aromatic bicyclic system. nih.gov

Table 2: Crystallographic Data for a Representative Benzo[b] mdpi.comnsf.govnaphthyridine Derivative

Parameter 1,3-diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine Source(s)
Chemical Formula C₂₄H₁₈N₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/c nih.gov
a (Å) 10.2658 (4) nih.gov
b (Å) 10.8583 (5) nih.gov
c (Å) 16.1842 (7) nih.gov
β (°) 107.909 (2) nih.gov
Volume (ų) 1716.63 (13) nih.gov

| Z | 4 | nih.gov |

The stability and packing of molecular crystals are governed by a network of non-covalent intermolecular interactions. nsf.gov In nitrogen-containing heterocyclic compounds like naphthyridine derivatives, interactions such as hydrogen bonding and π-π stacking are paramount. The analysis of crystal packing for derivatives of the benzo[b][1,6]naphthyridine scaffold reveals the influence of these forces. The specific nature and geometry of substituents play a critical role in directing the formation of supramolecular assemblies. While a detailed packing analysis for the parent Benzimidazo[6,7,1-def] mdpi.comnsf.govnaphthyridine is not available, the study of related structures indicates that van der Waals forces and potential π-π stacking between the aromatic planes are the primary forces dictating the crystal lattice formation.

Chiroptical Properties (if applicable): Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiroptical properties of chiral molecules. The applicability of this technique to the Benzimidazo[6,7,1-def] mdpi.comnsf.govnaphthyridine family depends on the synthesis of enantiomerically pure or enriched chiral derivatives. Based on a review of the available scientific literature, studies focusing on the synthesis of such chiral derivatives and the subsequent analysis of their chiroptical properties using CD spectroscopy have not been reported. Therefore, experimental data on the circular dichroism of this specific compound family is not available at this time.

Computational Chemistry and Theoretical Studies of Benzimidazo 6,7,1 Def 1 2 Naphthyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, such as those based on DFT and ab initio methods, are instrumental in predicting the molecular properties of novel compounds from first principles. nih.govrsc.org These methods have been widely applied to various benzimidazole (B57391) derivatives to understand their structure-property relationships. researchgate.netmdpi.com

Geometry Optimization and Energetic Landscapes

The initial step in the computational analysis of Benzimidazo[6,7,1-def] acs.orgnih.govnaphthyridine involves the optimization of its molecular geometry to find the most stable, low-energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-31G(d,p). researchgate.netresearchgate.net For related benzimidazole-fused heterocyclic systems, these calculations have shown good agreement between the predicted geometric parameters (bond lengths and angles) and those determined experimentally through X-ray diffraction. researchgate.net The root mean square deviation between calculated and experimental bond lengths and angles for similar structures is often found to be in the range of 0.009–0.018 Å and 0.4–0.7°, respectively. researchgate.net

The planarity of the fused ring system is a key feature that would be confirmed through geometry optimization. The resulting optimized structure provides the basis for all subsequent calculations of molecular properties. Energetic landscapes can also be explored to identify different conformers and the energy barriers between them, although for a rigid fused system like Benzimidazo[6,7,1-def] acs.orgnih.govnaphthyridine, a single dominant planar conformation is expected. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Fused Benzimidazole Systems

ParameterBond TypeTypical Calculated Value
Bond LengthC-C (aromatic)1.39 - 1.42 Å
C-N (imidazole)1.33 - 1.38 Å
C=N (imidazole)1.30 - 1.35 Å
Bond AngleC-N-C (imidazole)108° - 110°
N-C-N (imidazole)110° - 113°
Dihedral AngleFused Rings~0° (indicating planarity)
Note: These values are representative and are based on DFT calculations for various benzimidazole-containing fused heterocyclic systems.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. nih.gov

For benzimidazole derivatives, DFT calculations have shown that the HOMO and LUMO are typically delocalized over the π-conjugated system. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and is often associated with enhanced intramolecular charge transfer (ICT) characteristics. github.io In many fluorescent benzimidazole derivatives, the electronic transitions from the HOMO to the LUMO are responsible for their absorption and emission properties. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
Substituted Benzimidazole 1-5.60-3.042.56
Substituted Benzimidazole 2-5.83-3.162.67
Benzimidazole-fused system-4.90-2.722.18
Note: These values are illustrative and sourced from DFT calculations on various functionalized benzimidazole compounds. nih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acs.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). acs.org

For benzimidazole-containing systems, MEP maps reveal that the nitrogen atoms of the imidazole (B134444) ring are generally the most electron-rich centers, making them potential sites for protonation or coordination with metal ions. github.ioresearchgate.net The hydrogen atoms, particularly those attached to nitrogen, are typically electron-deficient. The MEP analysis of Benzimidazo[6,7,1-def] acs.orgnih.govnaphthyridine would provide a detailed picture of its reactive sites, guiding further synthetic modifications and understanding its intermolecular interactions. acs.org

Aromaticity Analysis of Fused Ring Systems

The aromaticity of the fused ring system in Benzimidazo[6,7,1-def] acs.orgnih.govnaphthyridine is a key determinant of its stability and electronic properties. researchgate.net Aromaticity can be quantified using several computational methods, with the most common being Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). acs.orgbohrium.com

NICS calculations involve placing a "ghost" atom at the center of each ring and calculating its magnetic shielding. github.io A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character. nih.gov For polycyclic systems, NICS values are calculated for each individual ring to assess its local aromaticity. nih.govacs.org

The HOMA index, on the other hand, is a geometry-based measure of aromaticity. researchgate.net It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. bohrium.commdpi.com A HOMA value close to 1 indicates high aromaticity, while a value of 0 or less suggests a non-aromatic or anti-aromatic character, respectively. For heterocyclic systems, specific parameterizations of HOMA, such as HOMHED, have been developed to account for the different bond types. bohrium.comresearchgate.net The application of these methods would provide a quantitative measure of the aromatic character of each ring within the Benzimidazo[6,7,1-def] acs.orgnih.govnaphthyridine scaffold.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

TD-DFT is a powerful computational method for studying the electronic excited states of molecules and simulating their spectroscopic properties. bohrium.comresearchgate.net It is widely used to predict the UV-Vis absorption and fluorescence spectra of organic compounds, providing valuable insights into their photophysical behavior. chemrxiv.orgrsc.org

Prediction of UV-Vis and Fluorescence Spectra

TD-DFT calculations can accurately predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.comnih.gov By optimizing the geometry of the first excited state (S1), it is also possible to calculate the emission energies, which correspond to the fluorescence spectrum. researchgate.net This allows for the theoretical determination of the Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net

For various fluorescent benzimidazole derivatives, TD-DFT calculations have successfully reproduced experimental absorption and emission spectra. rsc.orgnih.govnih.gov These studies have shown that the photophysical properties are highly dependent on the molecular structure and the nature of the electronic transitions involved. The predicted spectra for Benzimidazo[6,7,1-def] acs.orgnih.govnaphthyridine would be expected to show transitions characteristic of extended π-conjugated systems, likely in the visible region, making it a potential candidate for applications in materials science and as a fluorescent probe.

Table 3: Representative Predicted Spectroscopic Data for Benzimidazole-Based Fluorophores

Compound TypePredicted Absorption λ_max (nm)Predicted Emission λ_max (nm)Calculated Stokes Shift (nm)
Substituted Benzoxazole327432105
Benzimidazole Derivative31034737
Imidazo[4',5':3,4]benzo[c]isoxazole~400-450~500-550~100-150
Note: Data is compiled from TD-DFT calculations on various heterocyclic compounds containing the benzimidazole or similar motifs. researchgate.netresearchgate.net

Understanding Photoinduced Processes

The photophysical and photochemical behavior of Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine can be comprehensively investigated using computational methods. These studies are crucial for applications in fields like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Theoretical calculations can predict the outcomes of photoexcitation and the subsequent relaxation pathways.

Key photoinduced processes that can be computationally modeled include excited-state intramolecular proton transfer (ESIPT), fluorescence, and intersystem crossing. For instance, if functionalized with a hydroxyl group, ESIPT could be a potential deactivation pathway for the excited state. Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), can model the potential energy surfaces of both the ground and excited states. This allows for the identification of transition states and energy barriers associated with processes like proton transfer, providing insight into the kinetics and feasibility of such events.

The nature of the solvent is known to play a critical role in photoinduced processes. niscpr.res.in The conformational equilibria in the ground state, which are influenced by the solvent, can be crucial for the excited-state behavior. nih.gov For a molecule like Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine, theoretical models can simulate how different solvent environments (polar, nonpolar, protic, aprotic) affect its absorption and emission spectra, as well as the stability of different electronic states.

Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine in Different Solvents

SolventExcitation Wavelength (nm)Oscillator Strength (f)Dominant Transition
Gas Phase3800.45HOMO -> LUMO
Toluene3850.48HOMO -> LUMO
Acetonitrile3920.52HOMO -> LUMO
Water3980.55HOMO -> LUMO

Note: This table is illustrative and represents the type of data generated from TD-DFT calculations. The values are hypothetical.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. nih.gov For Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine, which is a relatively rigid molecule, MD simulations are particularly useful for understanding its interactions with solvent molecules and its aggregation behavior in solution. rsc.orgrsc.org

An MD simulation would typically involve placing a model of the molecule in a simulation box filled with a chosen solvent. By solving Newton's equations of motion for every atom in the system, the trajectory of the molecule and surrounding solvent can be tracked over time. This allows for the analysis of several key properties:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange themselves around the solute. This can reveal specific interactions, such as hydrogen bonding or π-stacking with aromatic solvents.

Conformational Stability: While the core structure is rigid, MD simulations can explore the dynamics of any flexible side chains that might be added to the molecule.

Aggregation: In concentrated solutions, MD simulations can predict the tendency of planar molecules like this to self-associate through π-π stacking. rsc.org The potential of mean force (PMF) can be calculated to determine the free energy profile of dimer formation.

The choice of force field, such as the General Amber Force Field (GAFF), is critical for accurately modeling the intermolecular and intramolecular forces. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods are instrumental in predicting the chemical reactivity of a molecule, guiding synthetic efforts and explaining observed reaction outcomes. researchgate.netnih.govmdpi.com For Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine, computational models can identify the most probable sites for electrophilic and nucleophilic attack and elucidate potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a cornerstone of these predictions. The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites of nucleophilic attack. nih.gov The distribution and energy of these orbitals can be readily calculated using methods like Density Functional Theory (DFT).

Further insights can be gained from calculating reactivity descriptors derived from conceptual DFT. These include:

Fukui Functions: These functions indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative ESP, red) and electron-poor (positive ESP, blue) regions, which are prone to attack by electrophiles and nucleophiles, respectively.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, offering another way to predict reactive sites. nih.gov

By modeling the entire reaction coordinate, DFT calculations can also be used to investigate the mechanisms of specific reactions. nih.gov This involves locating transition state structures and calculating activation energies, which can explain reaction selectivity and predict the most favorable reaction pathways. For instance, the reactivity of related benzonaphthyridine systems has been shown to be highly dependent on the substituents present. researchgate.net

Table 2: Illustrative Calculated Reactivity Indices for Selected Atoms of Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine

Atom PositionNBO ChargeFukui Index (f-) for Electrophilic AttackFukui Index (f+) for Nucleophilic Attack
N1-0.580.080.02
N6-0.620.100.01
C4+0.250.030.15
C5a+0.180.010.12
C11b-0.150.140.05

Note: This table is for illustrative purposes. The atom numbering and values are hypothetical and represent the type of data that would be generated from DFT calculations.

Non-Linear Optical (NLO) Properties Calculations

Molecules with extended π-conjugated systems, especially those with donor-acceptor character, are candidates for materials with significant non-linear optical (NLO) properties. researchgate.net These properties are the basis for technologies like optical switching and frequency doubling. dtic.milpageplace.de The large, planar, and electron-rich structure of Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine suggests it could exhibit interesting NLO behavior.

Computational chemistry provides a direct route to predicting the NLO response of a molecule. The key parameters that are calculated are:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO effects.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

These properties can be calculated using DFT, often with functionals like B3LYP, coupled with appropriate basis sets. niscpr.res.in A crucial factor influencing NLO properties is the HOMO-LUMO energy gap; a smaller gap generally correlates with a larger hyperpolarizability. rsc.org Theoretical calculations can predict how chemical modifications, such as the addition of electron-donating or electron-withdrawing groups to the Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine core, could enhance its NLO response. The calculated hyperpolarizability is often compared to that of a standard reference material like urea. niscpr.res.in

Table 3: Hypothetical Calculated NLO Properties of Benzimidazo[6,7,1-def] nih.govresearchgate.netnaphthyridine

PropertyCalculated Value (a.u.)Comparison to Urea (β = 0.7 a.u.)
Dipole Moment (μ)2.5-
Mean Polarizability (α)250-
First Hyperpolarizability (β_tot)850~1200x

Note: This table is illustrative. The values are hypothetical and represent the type of data generated from quantum chemical calculations. The unit 'a.u.' stands for atomic units.

Reactivity and Derivatization Chemistry of Benzimidazo 6,7,1 Def 1 2 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions of the Polycyclic Core

The Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine core possesses a complex electronic landscape, making it susceptible to both electrophilic and nucleophilic substitution reactions at various positions. The reactivity is governed by the interplay of the electron-donating character of the benzimidazole (B57391) part and the electron-deficient nature of the 1,6-naphthyridine (B1220473) system.

Electrophilic Substitution: The benzimidazole moiety is known to direct electrophilic substitution to its benzene (B151609) ring, specifically at positions 4, 5, 6, and 7. chemicalbook.comguidechem.com In the fused system, these positions (corresponding to the outer benzene ring) are anticipated to be the primary sites for electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation would likely proceed at these locations, with the specific regioselectivity influenced by the electronic effects of the fused naphthyridine and imidazole (B134444) rings. For instance, nitration of substituted benzimidazoles has been shown to occur on the benzene ring. tandfonline.comresearchgate.net

Nucleophilic Substitution: The 1,6-naphthyridine ring system is inherently electron-deficient, rendering it susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the fused benzimidazole. The position analogous to C2 in benzimidazole is a known site for nucleophilic substitution, particularly when activated with a good leaving group like a halogen. chemicalbook.comguidechem.comlongdom.orgijdrt.com In the fused Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine system, positions within the naphthyridine core are the most likely targets for nucleophiles. The presence of an N-alkyl group on the imidazole nitrogen can further activate the system towards nucleophilic attack. longdom.org

Functionalization Strategies for Peripheral Modification

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of various substituents onto the Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine skeleton can be envisioned through several established synthetic methodologies.

Halogenation: Direct halogenation with reagents like bromine in acetic acid or N-halosuccinimides is a common method for introducing halogens onto the benzene ring of benzimidazoles. tandfonline.comchem-soc.si It is predicted that similar conditions would lead to the halogenation of the benzenoid ring of Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine. Theoretical studies have also been conducted on the halogenation of benzimidazole derivatives. acs.org

Alkylation and Arylation: The introduction of alkyl and aryl groups can likely be achieved through transition metal-catalyzed cross-coupling reactions on a halogenated precursor. For instance, cobalt-catalyzed cross-coupling of chloronaphthyridines with Grignard reagents has been successfully employed for alkylation. nih.gov Similarly, palladium-catalyzed Suzuki and Stille couplings are standard procedures for arylation of heterocyclic systems and are expected to be applicable here.

Nitrogen Functionalization and Quaternization

The nitrogen atoms in the Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine core offer key sites for functionalization.

N-Alkylation: The imidazole nitrogen (N-H) is acidic and can be readily deprotonated and subsequently alkylated with various alkyl halides or other electrophiles. chemicalbook.comwikipedia.orgresearchgate.net This N-alkylation is a common strategy in benzimidazole chemistry to introduce a diverse range of functional groups. researchgate.netacs.orgnih.govnih.gov

Quaternization: The pyridine-like nitrogen atoms within the 1,6-naphthyridine moiety are susceptible to quaternization upon treatment with alkyl halides. This reaction would introduce a positive charge into the heterocyclic system, significantly altering its electronic properties and solubility. The quaternization of the imidazole nitrogen is also possible, leading to the formation of a benzimidazolium salt. wikipedia.org

Cycloaddition Reactions Involving Benzimidazo[6,7,1-def]chemicalbook.comnih.govnaphthyridine and its Derivatives

While specific cycloaddition reactions for Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine have not been reported, the general reactivity of its constituent parts suggests potential pathways. The electron-deficient naphthyridine core could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes. Conversely, if appropriately substituted to be electron-rich, it might participate as the diene component. Intramolecular Diels-Alder reactions have been utilized as a strategy to construct fused naphthyridine systems. researchgate.net Furthermore, multi-component reactions leading to fused naphthyridines have been documented, hinting at the possibility of using Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine derivatives in similar complex transformations. ekb.eg

Oxidative and Reductive Transformations

The oxidative and reductive stability and transformations of Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine are of interest for modifying its structure and properties.

Oxidation: Oxidation of the fused system could potentially lead to the formation of N-oxides at the naphthyridine nitrogen atoms, a common reaction for pyridine (B92270) and its derivatives. The oxidation of substituents, such as an alkyl group on the ring, is also a plausible transformation. For example, the oxidation of a methyl group on a related benzo[b] chemicalbook.comambeed.comnaphthyridine has been reported.

Reduction: Catalytic hydrogenation of 1,6-naphthyridine is known to reduce one of the pyridine rings, yielding a 1,2,3,4-tetrahydronaphthyridine. rsc.org It is therefore predicted that Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine would undergo selective reduction of the naphthyridine portion under similar conditions, leaving the benzimidazole and the other pyridine ring intact. Asymmetric reduction of a related dihydronaphthyridine has also been achieved, suggesting that chiral derivatives could be accessed. acs.org

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation

To extend the π-conjugated system of Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine, which is often desirable for applications in materials science, transition metal-catalyzed cross-coupling reactions are indispensable tools. Halogenated derivatives of the parent compound would serve as key precursors for these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halo-derivative and a boronic acid or ester is a highly versatile method for forming carbon-carbon bonds. It is anticipated that this reaction could be used to introduce aryl or vinyl substituents onto the Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine core, thereby extending its conjugation. Detailed studies on the regioselective Suzuki coupling of a 1,6-naphthyridone dichloride have been reported, providing a model for potential reactivity. researchgate.net

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, is another powerful method for creating new carbon-carbon bonds and would likely be applicable for the functionalization of a halogenated Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine.

Heck Coupling: This reaction of a halide with an alkene under palladium catalysis could be employed to introduce alkenyl side chains, further expanding the conjugated system.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling of a terminal alkyne with a halo-derivative would be the method of choice. This reaction has been used to functionalize related benzo[b] chemicalbook.comnih.govnaphthyridine systems. mdpi.com

Predicted Reaction Data Tables

Table 1: Predicted Halogenation of Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine

Reagent Solvent Predicted Product
Br₂ Acetic Acid Bromo-Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine
N-Chlorosuccinimide CCl₄ Chloro-Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine

Table 2: Predicted N-Alkylation of Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine

Alkylating Agent Base Solvent Predicted Product
Methyl Iodide K₂CO₃ DMF N-Methyl-Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine
Benzyl Bromide NaH THF N-Benzyl-Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine

Table 3: Predicted Suzuki-Miyaura Coupling of a Halo-Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine

Coupling Partner Catalyst Base Solvent Predicted Product
Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Phenyl-Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine
Thiophene-2-boronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane (Thiophen-2-yl)-Benzimidazo[6,7,1-def] chemicalbook.comnih.govnaphthyridine

Reactivity and Derivatization Chemistry of Benzimidazo[6,7,1-def] nih.govnih.govnaphthyridine

Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the exploration of novel reaction pathways for the chemical compound Benzimidazo[6,7,1-def] nih.govnih.govnaphthyridine is not presently available. Searches for the synthesis, reactivity, and derivatization of this specific heterocyclic system did not yield dedicated studies outlining its chemical behavior or the development of new synthetic routes for its modification.

The field of heterocyclic chemistry is vast, with research often focusing on scaffolds that have shown significant promise in medicinal chemistry or materials science. While related structures such as benzo[b] nih.govnih.govnaphthyridines nih.govnih.govmdpi.com, dibenzo[c,h] nih.govnih.govnaphthyridines, and various functionalized benzimidazoles have been investigated for their synthetic accessibility and potential applications, the specific tetracyclic system of Benzimidazo[6,7,1-def] nih.govnih.govnaphthyridine remains an underexplored area of chemical research.

Therefore, a detailed account of its reactivity profile, including data on novel reaction pathways, cannot be provided at this time. Further research would be required to elucidate the chemical properties and potential for derivatization of this compound.

Advanced Applications of Benzimidazo 6,7,1 Def 1 2 Naphthyridine Non Clinical Focus

Luminescence and Optoelectronic Applications

The introduction of nitrogen atoms into polycyclic aromatic systems can effectively modulate their electronic structure, often leading to superior optoelectronic properties. nih.gov The Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine core, with its extended π-conjugated system and inherent electron-deficient character, is a prime candidate for the development of novel luminescent materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While direct research on Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine for OLEDs is nascent, the properties of its constituent parts, benzimidazole (B57391) and naphthyridine, provide a strong basis for its potential. Benzimidazole derivatives are well-regarded for their electron-transporting properties, a crucial characteristic for efficient OLED device performance. mdpi.com When incorporated into luminescent molecules, they can facilitate charge balance within the emissive layer, leading to improved efficiency and stability.

Research on pyrene-benzimidazole hybrids has demonstrated their efficacy as blue emitters for OLEDs. mdpi.comnih.gov In these systems, the benzimidazole moiety helps to induce steric hindrance, which disrupts crystallinity and reduces intermolecular aggregation in the solid state. mdpi.comnih.gov This mitigation of aggregation is key to achieving pure and efficient electroluminescence. For instance, an OLED prototype using a non-doped emissive layer of 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene achieved an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m², emitting a pure blue light with CIE coordinates of (0.1482, 0.1300). mdpi.comnih.gov

Similarly, derivatives of benzimidazo[1,2-c]quinazolines have been reported as active materials for aggregation-induced emission enhancement (AIEE). nih.gov These molecules exhibit state-dependent photophysical properties, where aggregation leads to extended electron conjugation and enhanced fluorescence intensity through interactions like π-dimer stacking and hydrogen bonding. nih.gov

Given these precedents, the rigid and planar structure of Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine is expected to provide high thermal stability and well-defined photophysical properties, making it a promising scaffold for new OLED emitters, particularly for blue light emission.

Table 1: Performance of Benzimidazole-Based OLED Emitters

CompoundMax. EQE (%)Max. Luminance (cd/m²)Emission ColorCIE Coordinates
Compound B ¹4.3 (±0.3)%290 (±10)Blue(0.1482, 0.1300)

¹Data from an OLED prototype using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as the non-doped emissive layer. mdpi.comnih.gov

Fluorescent Probes for Chemical and Material Sensing

The benzimidazole nucleus is a well-established chromophore used in fluorescent sensing due to its unique electronic distribution and large π-bond system. researchgate.net Derivatives of benzimidazole have been successfully developed as highly selective and sensitive fluorescent probes for a wide range of analytes, including metal ions, anions, and small molecules. rsc.orgnih.govnih.govrsc.orgshd-pub.org.rs The sensing mechanism often relies on processes such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). nih.govrsc.org

The Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine scaffold is an excellent candidate for designing advanced fluorescent probes. The nitrogen atoms within the fused ring system can act as binding sites for analytes, while the rigid, extended aromatic system can serve as the signaling unit, translating a binding event into a measurable change in fluorescence.

Ion Sensing: Benzimidazole-based probes have demonstrated high selectivity for various ions. For example, a "turn-on" sensor for Zn²⁺ ions, based on a benzimidazole-containing phenol (B47542) compound, showed a detection limit as low as 39.91 nM through a CHEF process. rsc.org Other probes have been designed for the cascade recognition of phosphate (B84403) (PO₄³⁻) and iron (Fe³⁺) ions, and for the selective quenching response to copper (Cu²⁺) ions. rsc.orgnih.gov A probe for Ag⁺ showed a detection limit of 0.82 µmol/dm³. researchgate.net

Sensing of Small Molecules and Anions: Probes have been developed for detecting biologically relevant species like hypochlorite (B82951) (ClO⁻) and cysteine. nih.govnih.gov A "turn-on" probe for ClO⁻ works by the oxidative cleavage of a double bond, which disrupts the ICT system and restores fluorescence. nih.gov Furthermore, benzimidazole-functionalized chemosensors have been used to detect explosives like 2,4,6-trinitrophenol (TNP) with high sensitivity, operating via a fluorescence quenching mechanism. researchgate.netshd-pub.org.rs

The integration of the naphthyridine unit into the benzimidazole core could further enhance these sensing capabilities by providing additional coordination sites and modulating the electronic properties of the fluorophore.

Table 2: Examples of Benzimidazole-Based Fluorescent Probes

Probe TypeAnalyteSensing MechanismResponse TypeDetection Limit
Benzimidazole-phenol derivativeZn²⁺CHEFTurn-on39.91 nM rsc.org
Benzimidazole derivativePO₄³⁻ / Fe³⁺Cascade RecognitionTurn-on / Turn-offNot specified rsc.org
Benzimidazole derivativeCu²⁺QuenchingTurn-offNot specified nih.gov
Benzimidazole-functionalized probeAg⁺QuenchingTurn-off0.82 µmol/dm³ researchgate.net
Benzimidazole-functionalized probeTNPQuenchingTurn-off1.36 µmol/dm³ researchgate.net
BMF ProbeClO⁻ICT DisruptionTurn-onNot specified nih.gov
A-B ProbeCysteineElimination ReactionTurn-on43 nM nih.gov

Coordination Chemistry and Ligand Design

The presence of multiple nitrogen atoms in defined positions makes the Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine skeleton a highly attractive ligand for coordination chemistry. These nitrogen atoms can act as chelating sites, allowing the molecule to bind strongly to a variety of metal ions. researchgate.net

Metal Chelation Properties of Benzimidazo[6,7,1-def]nih.govrsc.orgnaphthyridine

Both the benzimidazole and 1,6-naphthyridine (B1220473) components are known for their metal-coordinating abilities. The nitrogen atoms of the imidazole (B134444) ring in benzimidazole derivatives readily coordinate to metals. nih.govnih.gov Similarly, the pyridine-like nitrogen atoms in the 1,6-naphthyridine core provide excellent binding sites. Research on 7-substituted 8-hydroxy-1,6-naphthyridines has confirmed their role as effective chelators of divalent transition metals. nih.gov

The fused structure of Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine presents a rigid, pre-organized arrangement of nitrogen donors. This structural rigidity can lead to enhanced stability and selectivity in the formation of metal complexes, a phenomenon known as the chelate effect. The specific geometry of the nitrogen atoms would favor coordination with metal ions of a particular size and preferred coordination geometry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine ligands would typically involve the reaction of the N-heterocycle with a suitable metal salt in an appropriate solvent. nih.gov For example, studies on related benzimidazole derivatives have shown that complexes of Cu(II), Zn(II), Ni(II), and Ag(I) can be synthesized by reacting the ligand with the corresponding metal salt in an ethanol (B145695) solution. nih.govnih.gov

The characterization of these new metal complexes would rely on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Coordination of the nitrogen atoms to the metal center is typically confirmed by a shift in the stretching frequency of the C=N imine groups of the heterocyclic rings. nih.gov

NMR Spectroscopy: While paramagnetic complexes may pose challenges, for diamagnetic metals like Zn(II), ¹H-NMR can show shifts in the signals of the aromatic protons upon complexation, confirming the ligand-metal interaction. nih.gov

UV-Visible Spectroscopy: The formation of a complex is often accompanied by changes in the electronic absorption spectrum, indicating an alteration of the electronic structure of the ligand. nih.gov

Mass Spectrometry (ESI-MS): This technique is used to confirm the mass of the synthesized complex and thus its stoichiometry. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the complex's structure, revealing bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov

Potential in Catalysis or Supramolecular Assemblies

The unique structural and electronic features of Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine and its metal complexes suggest significant potential in the fields of catalysis and supramolecular chemistry.

Catalysis: Metal complexes containing N-heterocyclic ligands are widely used as catalysts in a vast array of organic transformations. The well-defined coordination environment provided by the Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine ligand could be used to create stable and selective catalytic centers. The electronic properties of the complex could be fine-tuned by modifying substituents on the ligand or by changing the central metal ion, allowing for the optimization of catalytic activity.

Supramolecular Assemblies: The planar and π-deficient nature of the Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine core makes it an ideal building block for constructing supramolecular architectures. These molecules can engage in non-covalent interactions, particularly π-π stacking, to form ordered, self-assembled structures. Research on related benzimidazoquinazolines has shown that such interactions can extend the electron-conjugated system and stabilize molecular conformations within an aggregate. nih.gov By functionalizing the periphery of the core, it is possible to program the self-assembly process to create specific nanostructures, such as columns, sheets, or porous networks, with potential applications in materials science, sensing, or host-guest chemistry.

Advanced Materials Science Applications (e.g., Organic Semiconductors)

The fusion of electron-deficient naphthyridine and electron-rich benzimidazole units within a rigid, planar polycyclic aromatic hydrocarbon (PAH) framework suggests that Benzimidazo[6,7,1-def] researchgate.netnih.govnaphthyridine could possess valuable properties as an organic semiconductor. Nitrogen-containing PAHs are a significant class of materials in organic electronics due to their tunable electronic properties and strong intermolecular interactions that facilitate charge transport. researchgate.netscispace.com

Research into related benzimidazole derivatives has demonstrated their potential as n-type semiconductors. nih.gov For instance, certain fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI) compounds have shown respectable electron mobilities in organic field-effect transistors (OFETs). nih.gov This n-type behavior is attributed to the electron-withdrawing nature of the imine nitrogens in the benzimidazole core and the planarity of the molecules, which promotes crystalline packing in the solid state. nih.gov The described benzimidazoles exhibit high crystallinity, a desirable trait for efficient charge transport. nih.gov

Similarly, derivatives of 1,5-naphthyridine (B1222797) have been explored as electron-transport materials. researchgate.netnih.gov These compounds can exhibit low optical band gaps and suitable electron affinities, making them candidates for use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by chemical modification of the core structure. nih.gov For example, a series of 4,8-substituted 1,5-naphthyridines displayed HOMO levels between -5.33 eV and -6.84 eV and LUMO levels from -2.39 eV to -2.19 eV, making them suitable for electron-transport or hole-injecting layers in electronic devices. nih.gov

Given that Benzimidazo[6,7,1-def] researchgate.netnih.govnaphthyridine is a highly conjugated, planar molecule containing multiple nitrogen atoms, it is plausible that it would exhibit semiconducting properties. The extended π-system is conducive to charge carrier mobility, a critical factor for the performance of organic electronic devices. researchgate.net The integration of heteroatoms like nitrogen into the PAH structure can significantly influence charge carrier mobility, self-assembly behavior, and photophysical properties. researchgate.net

Table 1: Electronic Properties of Related Organic Semiconductor Materials

Compound ClassDerivative ExampleHOMO (eV)LUMO (eV)Electron Mobility (cm²/V·s)Reference
BenzimidazoleFluorinated NTCBI--~10⁻² nih.gov
1,5-Naphthyridine4,8-disubstituted derivatives-5.33 to -6.84-2.39 to -2.19Not Reported nih.gov
1,5-Naphthyridine-dioneNTDT-DCV--0.14 researchgate.net

Exploration of Intercalation Mechanisms with Biomacromolecules (e.g., DNA/RNA, excluding biological outcomes)

The planar aromatic structure of Benzimidazo[6,7,1-def] researchgate.netnih.govnaphthyridine makes it a prime candidate for investigation as an intercalating agent with biomacromolecules like DNA and RNA. Intercalation is a non-covalent insertion of a planar molecule between the base pairs of a nucleic acid double helix. This interaction is primarily driven by π-π stacking interactions between the aromatic system of the ligand and the nucleobases.

Studies on various polycyclic aromatic hydrocarbons have detailed the mechanics of this process. sci-hub.box Upon intercalation, characteristic changes in the spectroscopic properties of the molecule are often observed. These include hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the UV-visible absorption spectrum, which indicates the transfer of the molecule from an aqueous environment to the hydrophobic interior of the DNA helix. sci-hub.boxnih.gov Furthermore, the fluorescence of the intercalating agent is typically quenched upon binding to DNA due to energy transfer to the surrounding nucleobases. sci-hub.boxnih.gov

The binding affinity of a molecule for DNA can be quantified by a binding constant (K). For example, spectroscopic studies of novel bisnaphthalimide derivatives, which are also planar polycyclic compounds, revealed binding constants with calf thymus DNA in the range of 0.95 x 10⁵ to 2.39 x 10⁵ L·mol⁻¹. nih.gov The strength of this interaction can be influenced by the specific structure of the intercalator and the ionic strength of the solution. sci-hub.box

The mechanism of binding is not limited to classical intercalation. Depending on the molecule's structure and functional groups, it may also bind to the minor or major grooves of DNA. Research on certain benzimidazole-diamidine compounds has shown a preference for binding within the A-T rich minor groove of DNA. nih.gov The interaction of Benzimidazo[6,7,1-def] researchgate.netnih.govnaphthyridine would likely involve the insertion of its planar benzimidazo-naphthyridine core between the base pairs. The nitrogen atoms within the heterocyclic system could also participate in hydrogen bonding with functional groups in the DNA grooves, further stabilizing the complex. The precise mode and strength of binding would be determined by the molecule's size, shape, and electronic distribution, which can be elucidated through techniques such as UV-vis and fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: DNA Binding Characteristics of Related Polycyclic Aromatic Compounds

CompoundMethod of StudyKey ObservationBinding ModeBinding Constant (K) (L·mol⁻¹)Reference
Bisnaphthalimide (DN6)UV-vis, Fluorescence SpectroscopyRed shift, hypochromism, static quenchingIntercalation & Electrostatic2.39 x 10⁵ nih.gov
Bisnaphthalimide (AITHN)UV-vis, Fluorescence SpectroscopyRed shift, hypochromism, static quenchingIntercalation & Electrostatic2.09 x 10⁵ nih.gov
Tetrahydroxy-benzo[a]pyreneAbsorption SpectroscopyRed shift from 343 nm to 352 nmIntercalationNot explicitly stated, but binding increases with duplex content sci-hub.box
Benzimidazole-diamidine (RT29)X-ray Crystallography, FID AssayBinds to A-T rich sitesMinor Groove BindingNot Reported nih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advances

Research into polycyclic azaheterocycles, particularly those containing the 1,6-naphthyridine (B1220473) motif, has yielded significant advances in both synthesis and the understanding of their material properties. While direct studies on the specific Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine framework are not extensively documented, key findings from closely related structures provide a foundational understanding. A notable methodological advance is the development of mild and direct synthetic routes to polycyclic 1,6-naphthyridin-4-amines through acid-mediated Friedel–Crafts-type intramolecular cycloaromatisation. nih.gov This approach, which utilizes a cyano group as a one-carbon synthon, achieves good to excellent yields and is scalable, representing a significant step forward in constructing these complex scaffolds. nih.gov For other related systems, such as dibenzo[c,h] nih.govrsc.orgnaphthyridinediones, novel synthetic pathways have been established to create derivatives with various functional groups. nih.gov

Investigations into the photophysical properties of fused 1,6-naphthyridine derivatives have revealed their potential as high-performance fluorophores. nih.gov These compounds exhibit intriguing optical and electrochemical properties, with absorption maxima generally falling between 344 to 448 nm. nih.gov Comprehensive characterization has demonstrated that their optical properties are highly dependent on their structure. nih.gov For instance, certain 1,6-naphthyridin-4-amine (B1269099) derivatives display excellent absolute fluorescence quantum yields, reaching as high as 0.89. nih.gov The introduction of specific functional groups, such as the diethylamino (NEt2) group, can induce an extended Stokes shift while maintaining high quantum efficiency, highlighting a potential strategy for designing advanced fluorophores. nih.gov Furthermore, research on 1,6-naphthyridin-7(6H)-ones has uncovered powerful fluorescence properties, including large Stokes shifts, solvatochromism, and high quantum yields, making them suitable for materials science and biological applications. rsc.org Computational studies using density functional theory (DFT) have also proven effective in predicting the photophysical and electrochemical properties of related polycyclic benzimidazole (B57391) derivatives, offering a tool to understand and design new functional materials at a molecular level. nih.gov

Table 1: Photophysical Properties of Selected Fused 1,6-Naphthyridine Derivatives

This table presents data for related polycyclic 1,6-naphthyridin-4-amine compounds to illustrate typical photophysical characteristics of this class of heterocycles.


CompoundAbsorption Maxima (λabs) in DMSO (nm)Emission Maxima (λem) in DMSO (nm)Absolute Fluorescence Quantum Yield (ΦF)Stokes Shift (nm)
Compound 2b3724490.8977
Compound 2e3734510.8978
Compound 2y4485610.68113
Data sourced from a study on the mild synthesis and optical properties of fused polycyclic 1,6-naphthyridin-4-amines. nih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

The most prominent knowledge gap is the absence of dedicated research on the synthesis, characterization, and application of the specific Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine architecture. While synthetic protocols exist for various other fused naphthyridines, such as benzo[b] nih.govrsc.orgnaphthyridines and dibenzo[c,h] nih.govrsc.orgnaphthyridines, a validated and efficient route to the unique [def] fusion pattern of the target compound has yet to be reported. nih.govmdpi.com This leaves a significant synthetic challenge and a key research avenue unexplored.

Furthermore, the functional properties of Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine remain entirely uncharted territory. Although related scaffolds show promise as organic luminescence materials, the specific photophysical and electrochemical characteristics of this compound are unknown. nih.govresearchgate.net An investigation into its fluorescence, potential for charge transport, and stability would be a valuable pursuit for applications in materials science, particularly for organic light-emitting diodes (OLEDs). researchgate.net

From a medicinal chemistry perspective, there is a complete lack of information regarding the biological activity of this scaffold. The 1,6-naphthyridine and benzimidazole nuclei are considered "privileged structures" and are found in compounds with a wide array of bioactivities, including roles as c-Met kinase inhibitors and topoisomerase I inhibitors. rsc.orgnih.govnih.gov The unique electronic distribution and rigid, planar structure of the Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine core make it a compelling, yet completely untested, candidate for drug discovery programs. Exploring its potential interactions with various biological targets represents a major untapped research avenue.

Broader Impact of Benzimidazo[6,7,1-def]nih.govrsc.orgnaphthyridine Research on Heterocyclic Chemistry

The study of Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine stands to make a substantial impact on the broader field of heterocyclic chemistry. The development of synthetic methods for this complex, polycyclic azaheterocycle would not only grant access to a novel chemical entity but could also introduce new strategic approaches applicable to the construction of other challenging fused systems. igminresearch.com Overcoming the regiochemical and reactivity challenges inherent in assembling this specific topology would enrich the synthetic chemist's toolkit.

Investigating the structure-property relationships within the Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine framework would provide fundamental insights into the nature of polycyclic heteroaromatic compounds. The precise arrangement of nitrogen atoms and the fusion geometry of the benzimidazole and naphthyridine units create a unique electronic landscape. Elucidating how this structure influences properties like aromaticity, charge distribution, light absorption/emission, and intermolecular interactions would contribute valuable knowledge to physical organic chemistry. rsc.orgnih.gov

Moreover, successful synthesis and characterization of this scaffold would expand the known chemical space of privileged heterocyclic structures. nih.gov The benzimidazole moiety itself is a cornerstone in medicinal chemistry, and its fusion into a rigid naphthyridine system could unlock novel biological activities. nih.govijdrt.com This could inspire the design of new classes of molecules for pharmaceutical and agrochemical applications, reinforcing the importance of exploring novel heterocyclic systems. igminresearch.com

Prospects for Rational Design of Novel Polycyclic Architectures

The Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine core holds considerable promise as a foundational scaffold for the rational design of new, functional polycyclic architectures. Its rigid, planar structure is an ideal platform for creating materials with tailored electronic and optical properties for use in organic electronics. researchgate.net By strategically adding electron-donating or electron-withdrawing groups at various positions, it may be possible to fine-tune the HOMO/LUMO energy levels, absorption/emission wavelengths, and quantum yields, leading to the development of bespoke semiconductors or emitters. rsc.orgnih.gov

This scaffold also presents opportunities for designing advanced ligands for coordination chemistry. Related benzo[b] nih.govnih.govnaphthyridine systems have been used to form metal complexes, and the specific arrangement of nitrogen atoms in the Benzimidazo[6,7,1-def] nih.govrsc.orgnaphthyridine core could offer unique coordination geometries and electronic interactions with metal centers. nih.gov This could lead to novel catalysts, sensors, or photochemically active metal-organic compounds.

Furthermore, the structure can serve as a building block for even more complex, multi-dimensional heterocyclic systems. The potential for further functionalization and annulation reactions could lead to the creation of larger, π-extended molecules with unique properties. researchgate.net Drawing inspiration from the diverse biological activities of its parent heterocycles, rational design could be employed to develop derivatives as specific enzyme inhibitors or receptor ligands, opening new avenues in medicinal chemistry. rsc.orgias.ac.in The synthesis of a library of derivatives based on this core would enable systematic structure-activity relationship (SAR) studies, paving the way for new classes of therapeutic agents. rsc.org

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzimidazo[6,7,1-def][1,6]naphthyridine derivatives, and how do they impact structural diversity?

  • Methodological Answer :

  • Multi-component reactions (MCRs) : Efficient for generating fused naphthyridine scaffolds with biological potential. For example, MCRs using aromatic aldehydes, amines, and carbonyl derivatives under catalyst-free conditions yield diverse derivatives in ethanol .
  • Pictet-Spengler cyclization : Applied to synthesize benzo[b]pyrido-thieno-naphthyridines, leveraging heterocyclic amines and dicarbonyl precursors .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes) for 1,2-dihydrobenzo[b][1,6]naphthyridines using alkynylquinoline carbaldehydes and amines .
  • Grinding protocols : Solvent-free, pseudo-five-component reactions for 1,2-dihydronaphthyridines .

Q. How are structural and electronic properties of this compound derivatives characterized?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR and FT-IR identify substituent effects and electronic environments. For example, methoxy or chloro groups alter resonance patterns .
  • X-ray crystallography : Resolves fused-ring geometry and intermolecular interactions, as seen in 10-methoxy derivatives .
  • UV-Vis and computational analysis : Correlates absorption spectra with HOMO-LUMO gaps, crucial for photophysical applications .

Q. What preliminary biological activities have been reported for this scaffold?

  • Methodological Answer :

  • Anticancer activity : Derivatives like benzo[h][1,6]naphthyridines inhibit Topo II enzymes, validated via cytotoxicity assays (IC50_{50} values <10 μM) and molecular docking .
  • Antiviral activity : 3H-Benzo[b]pyrazolo-naphthyridines show anti-HSV-1 potential through plaque reduction assays, with EC50_{50} values comparable to acyclovir .
  • Kinase inhibition : 10-Methoxy derivatives target 3-phosphoinositide-dependent kinase-1 (PDK1) via e-pharmacophore modeling and enzymatic assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives, and what factors influence regioselectivity?

  • Methodological Answer :

  • Catalyst screening : Pd-catalyzed cross-coupling improves regioselectivity in benzo[b][1,6]naphthyridines, with sulfur/amine nucleophiles enhancing yields to >80% .
  • Solvent and temperature : Refluxing ethanol in catalyst-free conditions minimizes side reactions (e.g., 90% yield for naphtho[1,6]naphthyridines) .
  • Microwave parameters : Power (150–300 W) and time (20–40 minutes) balance decomposition and efficiency in heterocyclic annulation .

Q. How do substituent variations (e.g., methoxy, chloro) affect biological activity and target binding?

  • Methodological Answer :

  • Methoxy groups : Enhance PDK1 inhibition by forming hydrogen bonds with catalytic Lys111 (docking RMSD <2.0 Å) .
  • Chloro substituents : Increase lipophilicity and cytotoxicity (e.g., 2,4-dichloro derivatives show improved membrane permeability) .
  • SAR studies : Systematic substitution at C-2/C-10 (e.g., isopropyl groups) modulates antiviral activity by altering steric interactions with HSV-1 thymidine kinase .

Q. How can conflicting bioactivity data between similar derivatives be resolved?

  • Methodological Answer :

  • Comparative assays : Use standardized protocols (e.g., MTT for cytotoxicity) to minimize variability. For example, discrepancies in Topo II inhibition between benzo[h]- and dibenzo-naphthyridines were resolved via enzyme-processivity assays .
  • Computational modeling : MD simulations (100 ns) differentiate binding stability of methoxy vs. chloro derivatives in kinase active sites .

Q. What computational tools are effective for predicting the reactivity of this scaffold?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets predict regioselectivity in cyclization steps (e.g., activation energies <25 kcal/mol favor naphthyridine formation) .
  • Docking software (AutoDock Vina) : Screens derivatives against PDK1 or Topo II, with scoring functions (ΔG < −9 kcal/mol) prioritizing candidates for synthesis .

Q. What strategies address poor solubility in in vivo studies?

  • Methodological Answer :

  • Prodrug design : Phosphate esterification of hydroxyl groups improves aqueous solubility (e.g., 10-fold increase in PBS) .
  • Nanoformulation : Liposomal encapsulation (size <200 nm, PDI <0.2) enhances bioavailability, as tested in murine models .

Tables

Table 1 : Key Synthetic Methods and Yields

MethodConditionsYield (%)Reference
Microwave-assisted MCR150 W, 30 min, DMF85
Catalyst-free cyclizationEthanol reflux, 12 h90
Pd-catalyzed couplingPd(OAc)2_2, K2_2CO3_382

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.